Cas no 2171194-33-3 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid)

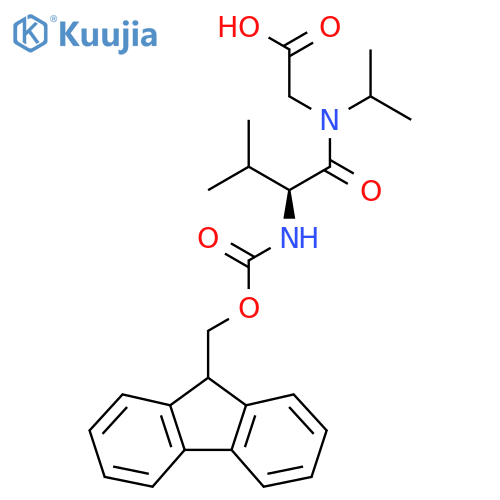

2171194-33-3 structure

商品名:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid

- 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid

- EN300-1487041

- 2171194-33-3

-

- インチ: 1S/C25H30N2O5/c1-15(2)23(24(30)27(16(3)4)13-22(28)29)26-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21,23H,13-14H2,1-4H3,(H,26,31)(H,28,29)/t23-/m0/s1

- InChIKey: XMWQHASZRXXFEW-QHCPKHFHSA-N

- ほほえんだ: O(C(N[C@H](C(N(CC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 438.21547206g/mol

- どういたいしつりょう: 438.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 657

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 95.9Ų

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1487041-100mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 100mg |

$741.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-500mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 500mg |

$809.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-2500mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 2500mg |

$1650.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-1000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 1000mg |

$842.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-10000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 10000mg |

$3622.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-50mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 50mg |

$707.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-5000mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 5000mg |

$2443.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-250mg |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 250mg |

$774.0 | 2023-09-28 | ||

| Enamine | EN300-1487041-1.0g |

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid |

2171194-33-3 | 1g |

$0.0 | 2023-06-06 |

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2171194-33-3 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量